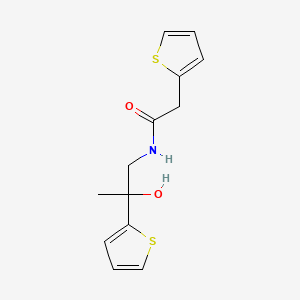

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2/c1-13(16,11-5-3-7-18-11)9-14-12(15)8-10-4-2-6-17-10/h2-7,16H,8-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYBSPNCMSZDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=CS1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-thiophenylacetic acid with 2-thiophenylmethanol in the presence of a dehydrating agent such as thionyl chloride. The intermediate product is then reacted with hydroxylamine hydrochloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide.

Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)ethanamine.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene structures exhibit notable antimicrobial properties. The compound N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Mechanisms of action often involve disruption of bacterial cell membranes or inhibition of essential metabolic processes. For instance, studies have reported minimum inhibitory concentrations (MICs) for related thiophene derivatives around 256 µg/mL against common pathogens .

Anticancer Potential

The anticancer properties of this compound are particularly promising. Research suggests that thiophene derivatives can induce apoptosis in cancer cells and inhibit cell proliferation through several mechanisms:

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of proteins involved in cell cycle regulation.

A study on structurally similar compounds demonstrated their ability to induce apoptosis in human breast cancer cells through mitochondrial pathways, indicating that this compound may exhibit similar effects.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in critical metabolic pathways. For example, it could inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In vitro tests were conducted on various derivatives of thiophene compounds against Candida albicans. Results indicated that certain structural modifications enhanced antifungal activity, significantly reducing adherence and biofilm formation. This suggests that optimizing the structure could improve the biological activity of this compound for antifungal applications.

Case Study 2: Anticancer Activity

A study investigated the effects of a structurally similar compound on human liver cancer cells. Findings revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction. This highlights the potential for further exploration of this compound in cancer therapy.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and thiophene rings allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related N-substituted acetamides.

Table 1: Comparative Analysis of N-Substituted Acetamide Derivatives

Key Observations:

Structural Diversity and Functional Groups: The target compound’s dual thiophene and hydroxyl groups contrast with derivatives bearing chlorophenyl (), thiazole (), or benzazole () substituents. Thiophene’s electron-rich nature may enhance π-π stacking, while the hydroxyl group could improve aqueous solubility compared to non-polar analogs like compound 9 (melting point 186–187°C) . Thiazole-containing analogs (e.g., ) exhibit intermolecular hydrogen bonding (N–H⋯N), influencing crystallinity and thermal stability . The target compound’s hydroxypropyl group may similarly stabilize crystal packing but with lower rigidity than dichlorophenyl-thiazol systems.

Synthetic Efficiency: High-yield syntheses (e.g., 90% for compound 9 ) often involve optimized condensation or alkylation steps.

However, the hydroxypropyl group’s impact on membrane permeability or target binding remains speculative without experimental data.

Physicochemical Properties :

- Melting points for rigid analogs (e.g., 147–207°C in ) reflect strong intermolecular interactions . The target compound’s hydroxyl group may reduce melting temperature due to increased solubility, though this requires validation.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The synthesis typically involves several steps:

- Starting Materials : The synthesis begins with thiophene derivatives and acetic acid.

- Formation of Hydroxy Propyl Group : This can be achieved through alkylation reactions.

- Amidation : The final product is formed by reacting the hydroxy propyl derivative with thiophene acetamide.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A study evaluated its effectiveness using minimum inhibitory concentration (MIC) assays:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 0.75 | 1.5 |

The compound exhibited bactericidal activity, effectively inhibiting bacterial growth by disrupting cell wall synthesis through interaction with essential enzymes .

The proposed mechanism of action involves the binding of the compound to bacterial enzymes critical for cell wall synthesis, leading to cell lysis. The thiophene moieties enhance binding affinity due to their electron-rich nature, which facilitates interactions with target sites on bacterial cells .

Case Studies

-

In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in bacterial load in infected tissues compared to control groups.

- Results :

- Control Group: 10^6 CFU/g tissue

- Treatment Group: 10^3 CFU/g tissue

- Results :

- Synergistic Effects : In combination therapy with Ciprofloxacin, the compound showed enhanced efficacy, lowering the MIC of Ciprofloxacin from 0.5 µg/mL to 0.25 µg/mL when used together, suggesting a synergistic effect that could be beneficial in clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing a mixture of 2-chloroacetamide derivatives with thiophene-containing alcohols in a toluene/water solvent system (8:2 ratio) under controlled pH (adjusted with triethylamine) can yield the target molecule. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1), and purification achieved via crystallization (ethanol) or column chromatography .

- Key Parameters : Temperature (reflux at ~100°C), stoichiometry (1:1.5 ratio of starting materials to nucleophile), and solvent polarity (to balance reactivity and solubility).

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy : Use - and -NMR to confirm the presence of thiophene protons (δ 6.8–7.4 ppm) and hydroxy/amide groups. IR spectroscopy can validate O–H (3200–3500 cm) and C=O (1650–1700 cm) stretches .

- Crystallography : X-ray diffraction (SHELX suite) for resolving crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions). Refinement with riding models for H atoms (0.95–0.99 Å bond lengths) ensures accuracy .

Q. How can computational methods like DFT predict the electronic properties of this compound?

- Approach : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and thermochemical stability. Validate against experimental NMR/IR data .

- Software : Gaussian or ORCA for geometry optimization; VMD or PyMol for visualization.

Advanced Research Questions

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s stability or reactivity?

- Case Study : If experimental bond lengths (from XRD) conflict with DFT predictions, recalibrate the functional (e.g., include exact-exchange terms) or adjust solvent effects in simulations. Cross-validate with MP2 or CCSD(T) methods for higher accuracy .

- Data Reconciliation : Use error metrics (e.g., mean absolute deviation <3 kcal/mol for thermochemical data) to assess model reliability .

Q. How can structure-activity relationships (SAR) be explored for thiophene-containing acetamides in biological systems?

- Design : Synthesize analogs with modified thiophene substituents (e.g., halogenation, alkylation) and evaluate bioactivity (e.g., receptor binding assays). Compare with structurally related fentanyl analogs (e.g., beta-hydroxythiofentanyl) to infer pharmacophore elements .

- In Vitro Assays : Use HEK293 or CHO cells transfected with opioid receptors to measure cAMP inhibition or calcium flux .

Q. What are the challenges in quantifying trace impurities or degradation products in this compound?

- Analytical Methods : LC-MS/MS with collision-induced dissociation (CID) for selective ion monitoring. Validate using uncertainty quantification frameworks (e.g., NIST protocols) to address false positives/negatives .

- Performance Metrics : Establish limits of detection (LOD <0.1%) and precision (RSD <5%) via spiked recovery experiments .

Q. How can this compound serve as a ligand in coordination chemistry or materials science?

- Applications : Utilize the amide and thiophene moieties to chelate transition metals (e.g., Cu, Pd) for catalysis or luminescent materials. Characterize complexes via UV-vis (d-d transitions) and cyclic voltammetry .

- Case Study : N-(1,3-thiazol-2-yl)acetamide derivatives form stable 1-D polymeric chains via N–H⋯N hydrogen bonds, suggesting potential for supramolecular assembly .

Q. What methodologies enable the design of thiophene-acetamide hybrids for optoelectronic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.